4-(9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-methoxybenzoate
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Overview
Description
4-(9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-methoxybenzoate is a complex organic compound with a unique structure that combines an indenoquinoline core with a methoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-methoxybenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indenoquinoline core, followed by the introduction of the phenyl and methoxybenzoate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.
Scientific Research Applications
4-(9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-methoxybenzoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indenoquinoline derivatives and methoxybenzoate esters. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
4-(9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-methoxybenzoate is unique due to its specific combination of an indenoquinoline core and a methoxybenzoate group
Properties
Molecular Formula |
C30H23NO5 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
[4-(9,11-dioxo-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C30H23NO5/c1-35-19-13-11-18(12-14-19)30(34)36-20-15-9-17(10-16-20)25-26-23(7-4-8-24(26)32)31-28-21-5-2-3-6-22(21)29(33)27(25)28/h2-3,5-6,9-16,25,27H,4,7-8H2,1H3 |
InChI Key |
ISZCDMOJYBIGBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3C4C(=NC5=C3C(=O)CCC5)C6=CC=CC=C6C4=O |
Origin of Product |
United States |
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